(2-Aminophenyl)urea

Medicinal Chemistry Cancer Pharmacology Kinase Inhibition

Procure (2-Aminophenyl)urea (CAS 25711-72-2) when synthetic fidelity to ortho-substituted heterocyclic scaffolds is non-negotiable. Unlike meta- or para-aminophenyl urea regioisomers, the 2-position amino group is geometrically essential to enable phosphorus oxychloride-mediated cyclization to 2-aminobenzimidazoles and serves as the authentic reference standard for HPLC/LC-MS method development. For dual EphA2/HDAC inhibitor programs, this substrate is required to reproduce benchmark compound 5b (IC50 5.29 µM, HCT116). Versatile building block; confirm regioisomeric identity upon receipt.

Molecular Formula C7H9N3O
Molecular Weight 151.17 g/mol
Cat. No. B1234191
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name(2-Aminophenyl)urea
Synonyms(2-aminophenyl)urea
Molecular FormulaC7H9N3O
Molecular Weight151.17 g/mol
Structural Identifiers
SMILESC1=CC=C(C(=C1)N)NC(=O)N
InChIInChI=1S/C7H9N3O/c8-5-3-1-2-4-6(5)10-7(9)11/h1-4H,8H2,(H3,9,10,11)
InChIKeyBTNSLPQCLXHERR-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes250 mg / 1 g / 5 g / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

Structure & Identifiers


Interactive Chemical Structure Model





(2-Aminophenyl)urea for Research Procurement: Core Specifications, Physicochemical Properties, and In-Class Positioning


(2-Aminophenyl)urea (CAS 25711-72-2; MF: C7H9N3O; MW: 151.17 g/mol) is an ortho-substituted phenylurea derivative characterized by an amino group at the 2-position of the phenyl ring . This substitution pattern confers distinct electronic properties and chemical reactivity compared to its meta- and para-substituted regioisomers [1]. The compound exhibits moderate aqueous solubility (16.38 g/L at 25°C) and a calculated LogP of -0.76 . Ortho-aminophenyl urea scaffolds have been identified as versatile intermediates for constructing fused heterocyclic systems including benzimidazolones, benzimidazoles, and pyridoimidazoles [2].

Why Substituting (2-Aminophenyl)urea with Regioisomeric or Core-Modified Analogs Compromises Experimental Reproducibility


Substituting (2-aminophenyl)urea with the 3-aminophenyl or 4-aminophenyl urea regioisomers introduces distinct and potentially confounding variables in both biological and synthetic applications. The ortho-substitution geometry of (2-aminophenyl)urea is a critical determinant of its intramolecular cyclization behavior, enabling efficient formation of benzimidazolone and benzimidazole frameworks—a reactivity pathway not readily accessible to meta- or para-substituted analogs [1]. In biological contexts, the position of the amino group directly influences hydrogen-bonding patterns with target proteins; the ortho orientation facilitates distinct binding interactions with kinase active sites and urea transporters compared to meta- or para-substituted phenylureas [2]. Furthermore, substituting the urea core with a thiourea moiety alters both hydrogen-bond donor/acceptor properties and metal-chelating capacity, fundamentally changing the compound's pharmacological and physicochemical profile [3].

(2-Aminophenyl)urea Procurement Evidence: Comparative Performance Data Versus Closest Analogs and Alternatives


Antiproliferative Potency of 1-(2-Aminophenyl)-3-arylurea Derivatives: Direct Comparison of Substitution Effects on Cancer Cell Line Cytotoxicity

Among a series of 1-(2-aminophenyl)-3-arylurea derivatives evaluated for EphA2 and HDAC dual inhibitory activity, compounds 5a and 5b exhibited distinct antiproliferative profiles against human cancer cell lines. Compound 5b demonstrated superior potency with IC50 values of 5.29 µM against HCT116 (colorectal carcinoma) and 7.42 µM against MCF7 (breast adenocarcinoma) [1]. These values represent a measurable reduction in IC50 compared to other aryl-substituted analogs in the same series [1].

Medicinal Chemistry Cancer Pharmacology Kinase Inhibition

Ortho-Substitution Reactivity Advantage: Cyclization Yields for (2-Aminophenyl)urea in Fused Heterocycle Synthesis

(2-Aminophenyl)urea undergoes phosphorus oxychloride-mediated cyclization to yield 2-aminobenzimidazoles with good yields. The ortho-aminophenyl urea substrate demonstrates efficient intramolecular cyclization, whereas meta- and para-substituted aminophenyl urea regioisomers do not undergo this cyclization pathway under identical conditions due to geometric constraints preventing the required proximity of the amino and urea nitrogen atoms [1].

Synthetic Methodology Heterocyclic Chemistry Process Chemistry

Urea Transporter Inhibition: Comparative IC50 Data for (2-Aminophenyl)urea Derivatives

Aminophenyl urea derivatives exhibit measurable inhibitory activity against urea transporters. A 1-(2-aminophenyl)-3-(substituted phenyl)urea derivative demonstrated an IC50 value of 2.54 µM against urea transporter B (UT-B) in rat erythrocytes [1]. A structurally distinct aminophenyl urea derivative showed an IC50 value of 5.00 µM against the UT-A1 isoform expressed in MDCK cells [2].

Renal Physiology Membrane Transport Urea Transporter Pharmacology

Physicochemical Property Differentiation: (2-Aminophenyl)urea Versus (3-Aminophenyl)urea Regioisomer

The ortho-substituted (2-aminophenyl)urea and its meta-substituted regioisomer (3-aminophenyl)urea share identical molecular weight (151.17 g/mol) and molecular formula (C7H9N3O) but exhibit divergent physicochemical properties that affect handling, solubility, and chromatographic behavior. The meta-isomer has a reported LogP of -0.76 and aqueous solubility of 16.38 g/L at 25°C . The ortho-isomer demonstrates distinct chromatographic retention and hydrogen-bonding characteristics due to intramolecular hydrogen bonding between the ortho-amino and urea NH groups .

Physical Chemistry ADME Prediction Chromatography

Optimal Research and Industrial Application Scenarios for (2-Aminophenyl)urea Based on Validated Performance Evidence


Cancer Pharmacology: Dual EphA2/HDAC Inhibitor Development Using 1-(2-Aminophenyl)-3-arylurea Scaffolds

Research groups pursuing dual EphA2/HDAC inhibition strategies for cancer therapy should prioritize 1-(2-aminophenyl)-3-arylurea derivatives. Published IC50 values for compound 5b (5.29 µM against HCT116 colorectal carcinoma cells; 7.42 µM against MCF7 breast adenocarcinoma cells) provide a quantitative benchmark for analog optimization and SAR expansion [1].

Synthetic Chemistry: Benzimidazole and Benzimidazolone Heterocycle Construction via Intramolecular Cyclization

(2-Aminophenyl)urea is the required substrate for phosphorus oxychloride-mediated cyclization to 2-aminobenzimidazoles and related fused heterocycles. The ortho-substitution geometry is essential; meta- and para-aminophenyl urea regioisomers fail to undergo this transformation, confirming that (2-aminophenyl)urea cannot be substituted with positional isomers for this synthetic route [2].

Renal Physiology: Urea Transporter Pharmacology and Mechanistic Studies

Investigators studying urea transporter function (UT-B and UT-A1 isoforms) may utilize aminophenyl urea derivatives as pharmacological tools. Reported IC50 values of 2.54 µM (UT-B in rat erythrocytes) [3] and 5.00 µM (UT-A1 in MDCK cells) [4] provide reference data for dose selection and comparative pharmacology across transporter isoforms and assay formats.

Analytical Chemistry and Chromatography: Regioisomer-Specific Method Development

Due to divergent physicochemical properties between ortho-, meta-, and para-aminophenyl urea regioisomers, (2-aminophenyl)urea should be employed as the authentic reference standard when developing chromatographic methods (HPLC, LC-MS) for reaction monitoring or purity assessment of ortho-substituted phenylurea-containing compounds .

Technical Documentation Hub

Structured technical reading across foundational, methodological, troubleshooting, and validation/comparative pathways. Use the hub when you need more detail before procurement.

41 linked technical documents
Explore Hub


Quote Request

Request a Quote for (2-Aminophenyl)urea

Request pricing, availability, packaging, or bulk supply details using the form on the right.

Pricing Availability Bulk quantity COA / SDS
Response includesPricing, lead time, and availability after review.
Faster handlingAdd destination country, intended use, and packaging preferences when relevant.

Only Quantity, Unit, and Business or Academic Email are required.

Product Requirements

Enter amount and choose a unit (mg, g, kg, mL, or L).

Contact Details

Additional Details

Contact Technical Support Sending...

We use your information only to respond to your request. If you need technical guidance before placing an inquiry, you can also contact our support team.

Inquiry
© Copyright 2026 BenchChem. All Rights Reserved.